Chloromethyl phenyl sulfide

Descripción general

Descripción

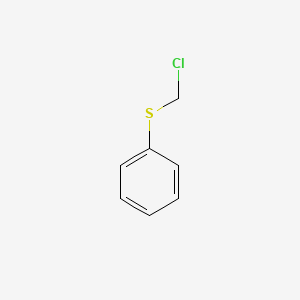

Chloromethyl phenyl sulfide is a chemical compound with the molecular formula C7H7ClS and a molecular weight of 158.64 . It is also known by other names such as chloromethylthiobenzene, alpha-chlorothioanisole, phenyl chloromethyl sulfide, and chloromethyl phenyl sulphide . It is a useful research chemical .

Molecular Structure Analysis

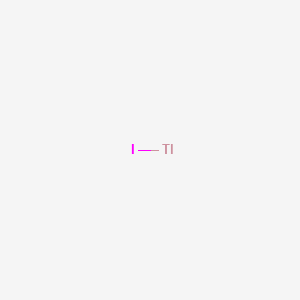

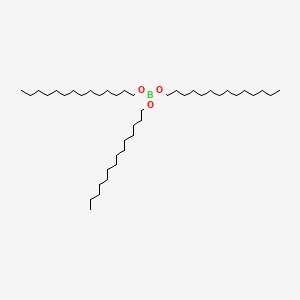

The InChI Key for Chloromethyl phenyl sulfide is LLSMWLJPWFSMCP-UHFFFAOYSA-N . The SMILES representation is ClCSC1=CC=CC=C1 .Physical And Chemical Properties Analysis

Chloromethyl phenyl sulfide is a colorless to yellow liquid . It has a density of 1.184 g/mL at 25 °C . The boiling point is 66 °C at 0.2 mmHg . The refractive index is 1.594 .Aplicaciones Científicas De Investigación

Synthesis of α-Methylene Lactones and Esters

Chloromethyl phenyl sulfide is used as a reagent for the high-yield thiomethylation of O-silylated lactone and ester enolates. This process is crucial in the synthesis of α-methylene lactones and esters .

Protection/Deprotection Reagents

In the field of organic chemistry, Chloromethyl phenyl sulfide is used as a protection/deprotection reagent . These reagents are used to protect functional groups from the influence of certain conditions during a chemical reaction.

Laboratory Chemicals

Chloromethyl phenyl sulfide is used as a laboratory chemical . It’s a common reagent used in various chemical reactions in research labs.

Food Industry

It’s also used in the food industry . However, the exact application in this field is not specified in the sources.

Drug Industry

Chloromethyl phenyl sulfide is used in the drug industry . It could be used in the synthesis of certain drugs, but the exact details are not provided in the sources.

Pesticide or Biocidal Product Use

This compound is used in the production of pesticides or biocidal products . These are substances that control harmful or unwanted organisms through biological means.

Safety And Hazards

Propiedades

IUPAC Name |

chloromethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSMWLJPWFSMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40222385 | |

| Record name | Chloromethyl phenyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloromethyl phenyl sulfide | |

CAS RN |

7205-91-6 | |

| Record name | [(Chloromethyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7205-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethyl phenyl sulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromethyl phenyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloromethyl phenyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyl phenyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloromethyl phenyl sulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF6BSS54L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for Chloromethyl phenyl sulfide?

A1: Chloromethyl phenyl sulfide has the molecular formula C7H7ClS and a molecular weight of 158.65 g/mol. [] While the provided abstracts do not contain specific spectroscopic data, its structure can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).

Q2: How is Chloromethyl phenyl sulfide synthesized?

A2: Several methods exist for its preparation. Two common approaches are:

- Reaction of Thioanisole with Sulfuryl Chloride: This method is convenient and widely used. []

- Reaction of Thiophenol with Bromochloromethane: This reaction can be carried out using either 1,8-Diazabicyclo[5.4.0]undec-7-ene or an alkali metal hydroxide as a base. [, ]

Q3: What are the common applications of Chloromethyl phenyl sulfide in organic synthesis?

A3: Chloromethyl phenyl sulfide acts as a reactive electrophile, making it useful in reactions with various nucleophiles. [] It serves as an effective:

- α-methylenating agent []

- Acyl carbanion equivalent []

- Precursor to phenylthiocarbene, phenylthiomethyl carbanion, and halomethyl phenyl sulfoxide []

Q4: Are there any studies on the stability of Chloromethyl phenyl sulfide?

A4: Yes, Chloromethyl phenyl sulfide can decompose over time. It is recommended to use freshly prepared or distilled material for optimal results. Storage at 0–5 °C can minimize decomposition, but polymerization can occur even at these temperatures. []

Q5: How does Chloromethyl phenyl sulfide participate in cyclopropanation reactions?

A5: While Chloromethyl phenyl sulfide itself might not directly participate in cyclopropanation, it can be converted to Chlorofluoromethyl phenyl sulfide through a reaction with Selectfluor™. This fluorinated derivative is then utilized in synthesizing monofluorocyclopropanes from alkenes, offering a method that avoids using freons. []

Q6: Has Chloromethyl phenyl sulfide been used in studying nucleophilic participation in solvolysis reactions?

A6: Yes, researchers have investigated the solvolysis of Chloromethyl phenyl sulfide and its p-chloro-derivative in various hydroxylic solvents. The studies aimed to understand the reaction mechanism and the role of solvent nucleophilicity and ionizing power. []

Q7: Can Chloromethyl phenyl sulfide be used to synthesize other organophosphorus compounds?

A7: Yes, Chloromethyl phenyl sulfide reacts with (O-ethyl)diphenylphosphinite in an Arbuzov reaction to produce Diphenyl(phenylthiomethyl)phosphine Oxide. This compound serves as an acyl anion equivalent in synthesizing vinyl sulfides. []

Q8: What are the safety considerations when handling Chloromethyl phenyl sulfide?

A8: Chloromethyl phenyl sulfide has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. [] Always wear appropriate personal protective equipment to minimize exposure risks.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.